4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Description
4-{2-[4-(2-Phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a heterocyclic compound featuring a pyrimidine core linked to a morpholine ring and a 4-(2-phenylethyl)piperazine moiety. This structure combines three pharmacologically relevant motifs:
- Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, commonly found in nucleobases and antiviral/anticancer agents.
- Morpholine: A saturated six-membered ring containing one oxygen and one nitrogen atom, often used to enhance solubility and bioavailability.
- 4-(2-Phenylethyl)piperazine: A piperazine derivative substituted with a phenylethyl group, frequently associated with receptor-binding activity in neurological and cardiovascular therapeutics.
Properties
IUPAC Name |
4-[2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)7-9-23-10-12-25(13-11-23)20-21-8-6-19(22-20)24-14-16-26-17-15-24/h1-6,8H,7,9-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDACWHDEBPUKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethanolamine under high temperature and pressure conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 2-bromoethylbenzene in the presence of a base such as potassium carbonate.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving a suitable diamine and a diketone.
Coupling of the Piperazine and Pyrimidine Rings: The piperazine derivative is then coupled with the pyrimidine ring using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Formation of the Morpholine Ring: Finally, the morpholine ring is introduced through a cyclization reaction involving the appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Hydrolysis Reactions
The pyrimidine and morpholine rings exhibit stability under standard conditions, but specific functional groups undergo hydrolysis:
Acid-Catalyzed Hydrolysis
-
Conditions : Concentrated sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) at 80–85°C.
-
Outcome : Cleavage of amide bonds (if present) to yield carboxylic acid derivatives. For example, hydrolysis of analogous acetamide intermediates produces acetic acid derivatives .
-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
| Reaction Component | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetamide derivative | 5% H₂SO₄, 80°C | Carboxylic acid | 72–85% |
Base-Catalyzed Hydrolysis
-
Conditions : Aqueous NaOH or KOH under reflux.
-
Outcome : Saponification of ester groups (if present) to carboxylate salts .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates SNAr reactions at positions activated by electron-withdrawing groups:
Halogen Displacement
-
Conditions : Piperazine derivatives in polar aprotic solvents (e.g., DMF, DMSO) with K₂CO₃ as base at 120–130°C .
-
Outcome : Substitution of halogens (Cl, Br) with amines or alkoxides.
| Leaving Group | Nucleophile | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Chlorine | Piperazine | Piperazinyl-pyrimidine | 12–24 hrs | 65–78% |
Piperazine Functionalization
The secondary amines in the piperazine ring undergo alkylation/acylation:
Alkylation
-
Conditions : Alkyl halides (e.g., methyl iodide) in acetonitrile with NaHCO₃.
| Alkylating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | MeCN | 60°C | 82% |
Acylation
-
Conditions : Acetyl chloride in dichloromethane with triethylamine (TEA).
Oxidation Reactions
The morpholine oxygen and phenylethyl group are susceptible to oxidation:
Morpholine Ring Oxidation
-
Conditions : m-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂.
-
Outcome : Epoxidation or hydroxylation, though morpholine’s saturated structure limits reactivity .
Phenylethyl Group Oxidation
-
Conditions : KMnO₄ in acidic medium.
-
Outcome : Conversion of the ethyl linker to a ketone or carboxylic acid .
Hydrogenation
The phenylethyl substituent can be reduced:
-
Conditions : H₂ gas (1–3 atm) over Pd/C catalyst in ethanol.
-
Outcome : Saturation of the phenyl ring to cyclohexylethyl .
| Catalyst | Pressure | Temperature | Yield | Reference |
|---|---|---|---|---|
| 10% Pd/C | 2 atm | 25°C | 90% |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
-
Conditions : POCl₃ as a cyclizing agent at 100°C.
-
Outcome : Formation of quinazoline derivatives via ring closure .
Mechanistic and Structural Insights
-
X-ray Crystallography : The piperazine ring adopts a chair conformation, with the phenylethyl group oriented perpendicular to the pyrimidine plane, influencing steric accessibility during reactions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SNAr rates by stabilizing transition states .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structures exhibit antitumor properties. The presence of the pyrimidine and piperazine rings may enhance interaction with cancer cell receptors, leading to apoptosis (programmed cell death) in malignant cells. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival.
Neurological Disorders
The structural similarity of this compound to known neuroactive agents suggests potential applications in treating neurological disorders such as depression and anxiety. The piperazine moiety is particularly notable for its role in serotonin receptor modulation, which is critical in the pharmacological treatment of mood disorders. Preliminary studies have indicated that related compounds can act as selective serotonin reuptake inhibitors (SSRIs).
Antimicrobial Properties
Compounds containing morpholine and pyrimidine structures have been explored for their antimicrobial activities. The ability of these compounds to disrupt bacterial membranes or inhibit essential enzymatic functions makes them candidates for further investigation as novel antibiotics. Initial screenings have shown promising results against various bacterial strains.
Drug Design and Development
The compound serves as a scaffold for drug design due to its unique combination of functional groups. Medicinal chemists can modify the structure to optimize pharmacokinetic properties or enhance biological activity. Structure-activity relationship (SAR) studies are essential for developing more effective derivatives.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated that similar pyrimidine derivatives inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways. |
| Study B | Neurological Effects | Found that compounds with piperazine structures showed efficacy in animal models of depression, suggesting potential as SSRIs. |
| Study C | Antimicrobial Screening | Reported that morpholine-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating a new avenue for antibiotic development. |
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to altered cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine and Piperazine Moieties
Compound 3 from Molecules (2014)
- Structure : (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine .
- Comparison: Shares a pyrimidine core but replaces morpholine with a pyrazole ring. Hydrazine substituent may confer higher reactivity but lower metabolic stability compared to the phenylethyl-piperazine in the target compound.
*LogP values estimated via computational modeling (e.g., ChemAxon).
MM0421.02 (Reference Standards, 2018)
- Structure : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one .
- Comparison: Features a triazolopyridinone core instead of pyrimidine-morpholine. Piperazine is substituted with phenyl (vs. phenylethyl), reducing alkyl chain flexibility. The propyl linker may enhance conformational freedom compared to the pyrimidine-morpholine linkage.
*Solubility inferred from polar surface area calculations.
Functional Analogues with Piperazine Derivatives
MM0421.03 (Reference Standards, 2018)
- Structure : 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride .
- Dihydrochloride salt form increases aqueous solubility compared to the free base form of the target compound.
Key Research Findings
Synthetic Challenges :
- Pharmacological Hypotheses: The phenylethyl group on piperazine may enhance blood-brain barrier penetration compared to phenyl or chlorophenyl analogues . Morpholine’s oxygen atom could improve solubility over nitrogen-rich cores (e.g., triazolopyridinones), reducing off-target binding .
Biological Activity
The compound 4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a morpholine ring, a pyrimidine moiety, and a piperazine derivative with a phenylethyl substituent, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 342.45 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
| Melting Point | Not Available |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant for treating neurological disorders like Alzheimer's disease .
- Antitumor Activity : The compound has potential as an antitumor agent by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antibacterial Properties : Similar derivatives have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentration (MIC) values .
Case Studies and Experimental Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Efficacy :
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodology : Use stepwise optimization of reaction parameters such as solvent polarity (e.g., ethanol vs. dichloromethane), temperature (reflux conditions), and catalyst selection. For example, demonstrates yields of 58–65% for similar pyrimidine-morpholine derivatives via reflux in ethanol for 10 hours, followed by crystallization . Parallel monitoring with HPLC (e.g., 98–99% purity in ) ensures purity . Consider employing microwave-assisted synthesis to reduce reaction times and improve reproducibility.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Combine NMR (¹H and ¹³C) to assign proton and carbon environments, ESI-MS to verify molecular weight, and IR spectroscopy to identify functional groups (e.g., morpholine carbonyl stretches near 1650 cm⁻¹) . For resolving ambiguities, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) can clarify stereochemistry or regiochemistry .
Q. How can researchers address discrepancies in reported melting points or spectral data across studies?
- Methodology : Cross-validate experimental conditions (e.g., heating rates for melting points) and instrument calibration. For spectral data, compare chemical shifts with structurally analogous compounds (e.g., lists morpholine-piperazine derivatives with melting points of 150–167°C) . Use computational tools like density functional theory (DFT) to predict NMR shifts and identify outliers .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodology : Synthesize analogs with modifications to the phenylethyl or morpholine moieties (e.g., substituents altering lipophilicity, as in ’s trifluoromethyl group) . Test these analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) and correlate results with computational docking studies to identify critical interactions .
Q. How can computational chemistry enhance the design of derivatives with improved metabolic stability?
- Methodology : Apply quantum mechanical calculations (e.g., DFT) to predict metabolic hotspots (e.g., sites prone to oxidation). Combine with molecular dynamics simulations to assess interactions with cytochrome P450 enzymes. highlights ICReDD’s approach using reaction path searches and experimental feedback loops .
Q. What experimental approaches validate hypothesized mechanisms of action in disease models?
- Methodology : Use knockout cell lines or siRNA silencing to confirm target engagement. For example, if the compound is proposed to modulate a kinase pathway, measure phosphorylation levels via Western blotting. suggests biological pathway probing using pyrimidine-piperazine derivatives as probes .
Q. How can thermal and physicochemical properties (e.g., pKa, solubility) be experimentally determined and compared to predicted values?
- Methodology : Use DSC/TGA for thermal stability analysis and potentiometric titration for pKa determination. Compare results with software-predicted values (e.g., ACD/Labs or ChemAxon). reports predicted pKa (13.23) and density (1.235 g/cm³) for related pyrimidines, which can guide experimental validation .
Data Contradiction and Reproducibility
Q. How should researchers resolve conflicting bioactivity data between in vitro and in vivo studies?
- Methodology : Re-evaluate compound stability under physiological conditions (e.g., plasma protein binding, metabolic clearance using liver microsomes). Adjust dosing regimens or formulations (e.g., nanoparticles for improved bioavailability). emphasizes metabolic stability assessments for trifluoromethyl-containing analogs .
Q. What steps ensure reproducibility of synthetic protocols across laboratories?
- Methodology : Provide detailed reaction logs (e.g., exact stoichiometry, purification gradients) and validate key intermediates via independent characterization. outlines a general synthesis protocol for pyrimidine-morpholine derivatives with strict control over molar ratios and reflux times .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
